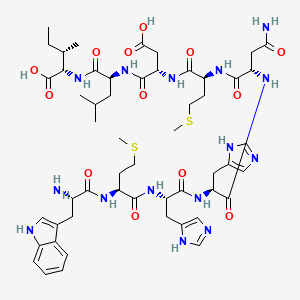
Uty HY Peptide (246-254)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uty HY Peptide (246-254) is a peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein. It serves as an H-Y epitope, specifically H-YD b, and is recognized as a male-specific transplantation antigen H-Y . This peptide is significant in immunological research due to its role in male-specific immune responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uty HY Peptide (246-254) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Uty HY Peptide (246-254) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The peptide is then subjected to rigorous quality control measures, including mass spectrometry and HPLC, to confirm its purity and identity .
Types of Reactions:
Oxidation: Uty HY Peptide (246-254) can undergo oxidation reactions, particularly at methionine residues, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used for amino acid substitution.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Uty HY Peptide (246-254) has diverse applications in scientific research:
Immunology: It is used to study male-specific immune responses and transplantation immunology.
Cancer Research: The peptide is investigated for its role in tumor immunology and potential as a cancer vaccine target.
Transplantation: It serves as a model antigen in studies of graft rejection and tolerance.
Drug Development: The peptide is used in the development of peptide-based therapeutics and vaccines
Mecanismo De Acción
Uty HY Peptide (246-254) exerts its effects by being presented on the surface of cells by major histocompatibility complex (MHC) class I molecules, specifically H2-Db. This presentation is recognized by T-cell receptors on cytotoxic T lymphocytes (CTLs), leading to an immune response. The peptide’s molecular targets include the T-cell receptor and MHC class I molecules, and it activates pathways involved in T-cell activation and cytotoxicity .
Comparación Con Compuestos Similares
H-Y Peptide (KCSRNRQYL): Another H-Y epitope derived from the UTY protein.
H-Y Peptide (WMHHNMDLI): A different sequence from the same UTY protein.
Uniqueness: Uty HY Peptide (246-254) is unique due to its specific sequence and its role as a male-specific transplantation antigen. Its ability to elicit a strong immune response makes it valuable in immunological research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C53H77N15O13S2 |
|---|---|
Peso molecular |
1196.4 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C53H77N15O13S2/c1-7-28(4)44(53(80)81)68-52(79)37(16-27(2)3)63-51(78)41(21-43(70)71)67-47(74)36(13-15-83-6)62-50(77)40(20-42(55)69)66-49(76)39(19-31-24-57-26-60-31)65-48(75)38(18-30-23-56-25-59-30)64-46(73)35(12-14-82-5)61-45(72)33(54)17-29-22-58-34-11-9-8-10-32(29)34/h8-11,22-28,33,35-41,44,58H,7,12-21,54H2,1-6H3,(H2,55,69)(H,56,59)(H,57,60)(H,61,72)(H,62,77)(H,63,78)(H,64,73)(H,65,75)(H,66,76)(H,67,74)(H,68,79)(H,70,71)(H,80,81)/t28-,33-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1 |
Clave InChI |
ALZLIBXXKTXIBL-MZOCXHFISA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)
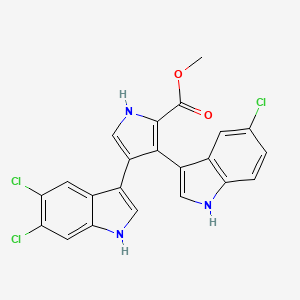
![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
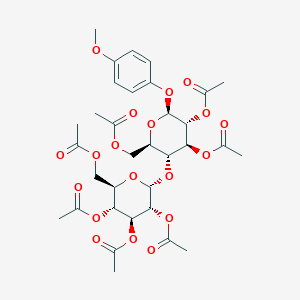

![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
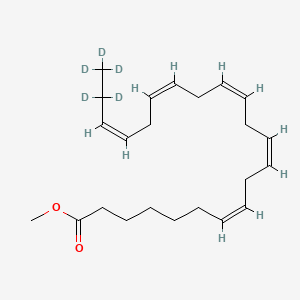
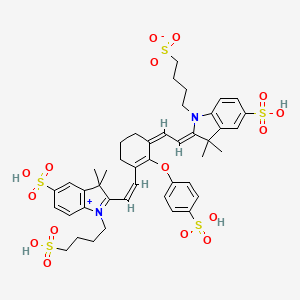
![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12427796.png)


